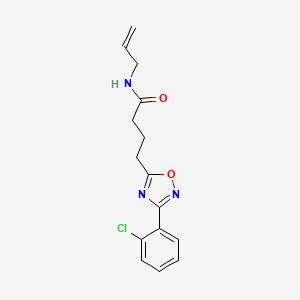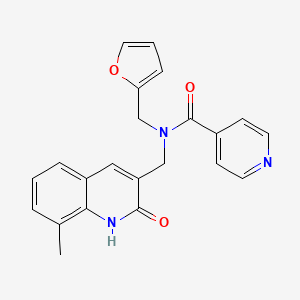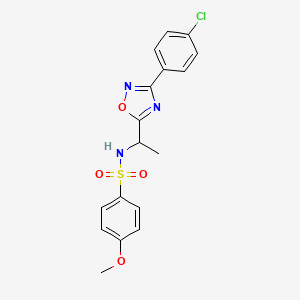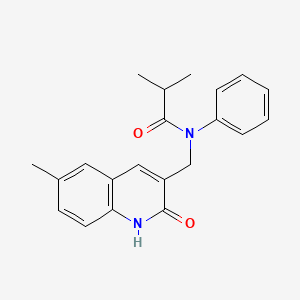
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HMI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. HMI-1 is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of Akt, a protein kinase that is activated in many types of cancer, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In addition, this compound has been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression and cell motility.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell growth and induces apoptosis, leading to the death of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. In addition, this compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not yet been tested in vivo, which is necessary to determine its efficacy and safety as a cancer therapy.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide. Firstly, further studies are needed to determine the efficacy and safety of this compound in vivo, which is necessary for its translation into clinical use. Secondly, the mechanism of action of this compound needs to be further elucidated to identify potential targets for combination therapy. Thirdly, the structure-activity relationship of this compound needs to be studied to identify more potent and selective inhibitors. Finally, the potential applications of this compound in other diseases, such as neurodegenerative diseases, need to be explored.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with benzyl chloride, followed by the reaction of the resulting compound with isobutyryl chloride. The final product is obtained through purification and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. This compound has been tested in various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has been shown to inhibit cell growth and induce cell death. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADJMBMFMVBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

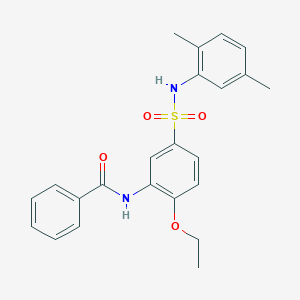
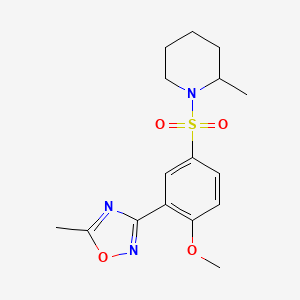
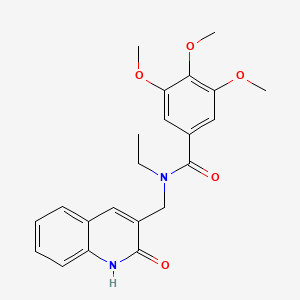
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)

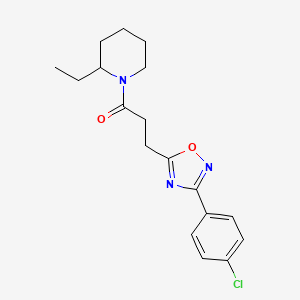
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
